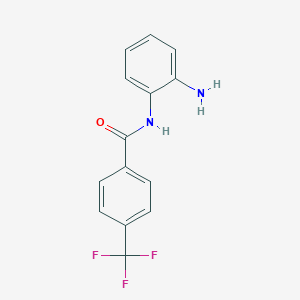

N-(2-aminophenyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-aminophenyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)18/h1-8H,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPFTDIQDFVVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 2-aminophenylamine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under thermal conditions.

Major Products

Oxidation: Nitro or nitroso derivatives of the original compound.

Reduction: Amines or alcohols derived from the reduction of the carbonyl group.

Substitution: Compounds with the trifluoromethyl group replaced by other functional groups.

Scientific Research Applications

N-(2-aminophenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Findings

HDAC Inhibition and Selectivity

- MS-275: Exhibits nanomolar HDAC inhibition (IC₅₀ ~ 0.3 µM) with brain-region selectivity (e.g., frontal cortex vs. striatum) . The pyridinylmethoxycarbonyl group enhances binding to HDAC active sites.

- Oxadiazole Derivative () : Superior HDAC inhibition (IC₅₀ < 1 µM) compared to MS-275, attributed to the oxadiazole ring’s electron-withdrawing properties and π-π stacking interactions .

- However, the absence of the pyridinyl group may reduce potency .

Antimicrobial Activity

- N-(2-aminophenyl)-4-(pentyloxy)benzamide: Metal complexes (Mn, Cu, Ni) show broad-spectrum antimicrobial activity, with MIC values ≤ 25 µg/mL against E. coli and S. aureus . The pentyloxy chain likely enhances membrane permeability.

- This compound: No direct antimicrobial data exist, but the -CF₃ group’s electronegativity may disrupt microbial enzyme function.

Therapeutic Potential

Biological Activity

N-(2-aminophenyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 280.25 g/mol. The compound features an anilide structure with a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the amine group allows for potential interactions with various biological targets, contributing to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H11F3N2O |

| Molecular Weight | 280.25 g/mol |

| Functional Groups | Amino, Trifluoromethyl |

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor in specific enzymatic pathways, which can lead to therapeutic effects against various diseases.

- Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy.

- Nucleophilic Substitution : The amine group can engage in nucleophilic substitutions, allowing for diverse chemical reactions that can be exploited in drug design.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit antibacterial activity against various strains. This compound has shown potential in preliminary studies against certain bacterial pathogens, suggesting it could be developed into an effective antibacterial agent.

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly against cancer cell lines. Its structural features may contribute to selective cytotoxicity towards cancer cells while sparing normal cells. For instance, studies have indicated that fluorinated compounds often demonstrate enhanced activity against cancer cells due to improved interaction with biological targets .

Case Studies and Research Findings

- Fluorination Impact : A study highlighted the role of fluorination in enhancing the biological activity of benzamides. It was found that the introduction of trifluoromethyl groups significantly increased the potency of compounds against cancer cell lines, supporting the hypothesis that this compound could exhibit similar effects .

- Inhibition Studies : In vitro studies demonstrated that this compound could inhibit specific enzymes involved in tumor progression. The compound's ability to disrupt these pathways suggests potential applications in cancer therapy .

- Comparative Analysis : A comparative study involving various substituted benzamides showed that those containing trifluoromethyl groups consistently outperformed their non-fluorinated counterparts in terms of both potency and selectivity against target cells .

Q & A

Q. Table 1: Reaction Optimization

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | O-benzyl hydroxylamine | CH₂Cl₂ | 0→25 | 85 |

| 2 | TCICA | CH₃CN | 25 | 78 |

Basic: What safety protocols are essential for handling this compound given its potential mutagenicity?

Methodological Answer:

- Mutagenicity Assessment: Ames II testing showed lower mutagenic activity compared to benzyl chloride but higher than non-mutagenic controls. Use fume hoods and PPE (gloves, lab coats) during synthesis .

- Storage: Store in airtight containers at –20°C to prevent degradation.

- Waste Disposal: Neutralize with 10% aqueous NaHCO₃ before disposal to avoid releasing reactive intermediates .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetics and HDAC inhibitory activity?

Methodological Answer:

The CF₃ group enhances:

- Lipophilicity: Increases membrane permeability (logP ≈ 3.2 vs. 1.8 for non-fluorinated analogs) .

- Metabolic Stability: Reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 min vs. 45 min for methyl analogs) .

HDAC Inhibition:

Q. Table 2: HDAC Isoform Selectivity

| Isoform | IC₅₀ (nM) | Brain Region Activity |

|---|---|---|

| HDAC1 | 15 | Frontal Cortex |

| HDAC3 | 220 | Hippocampus |

| HDAC6 | >1000 | Inactive in Striatum |

Advanced: How can structural modifications resolve contradictions in reported biological activities of benzamide derivatives?

Methodological Answer:

- SAR Studies: Replace the CF₃ group with cyano or methyl to assess potency changes. For example:

- Data Reconciliation: Use molecular docking (Glide XP scoring) to model interactions with HDAC active sites. Hydrophobic enclosure of the CF₃ group correlates with enhanced binding (ΔG = –9.2 kcal/mol vs. –7.5 for non-fluorinated analogs) .

Advanced: What in vivo models are suitable for studying this compound’s neuroepigenetic effects?

Methodological Answer:

Q. Table 3: In Vivo Efficacy

| Dose (μmol/kg) | Ac-H3 Increase (%) | Brain Region |

|---|---|---|

| 15 | 300 | Frontal Cortex |

| 60 | 150 | Hippocampus |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.